methyl 2-[(2Z)-6-methoxy-2-[(2-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-6-methoxy-2-[(2-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a dihydrobenzothiazole core, a Z-configuration imino group (2-methoxybenzoyl substituent), a methoxy group at position 6, and a methyl ester at the acetoxy position. This compound belongs to a class of heterocyclic molecules with diverse applications in medicinal chemistry, agrochemicals, and materials science. Its structural features, including conjugation and hydrogen-bonding capabilities, influence its physicochemical properties and reactivity. Below, we compare this compound with structurally related benzothiazole derivatives, focusing on substituent variations, synthesis, and functional properties.
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-(2-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-24-12-8-9-14-16(10-12)27-19(21(14)11-17(22)26-3)20-18(23)13-6-4-5-7-15(13)25-2/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYORVGIDITJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3OC)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Stereochemical Fundamentals
Molecular Architecture
The target compound features a benzothiazole core fused with a dihydro ring system, substituted at position 2 with a (2-methoxybenzoyl)imino group and at position 3 with a methyl acetate moiety. The (2Z)-configuration of the imino group is critical, as it dictates the spatial arrangement of the 2-methoxybenzoyl substituent relative to the benzothiazole ring. The methoxy groups at positions 6 (benzothiazole) and 2’ (benzoyl) contribute to steric and electronic modulation, influencing reactivity in subsequent synthetic steps.
Key Challenges in Synthesis
- Stereoselectivity : Ensuring the Z-configuration of the imino group during Schiff base formation.
- Ring Saturation : Maintaining the dihydro state of the benzothiazole ring to prevent over-oxidation.
- Functional Group Compatibility : Protecting sensitive groups (e.g., ester, methoxy) during alkylation or cyclization.
Synthetic Routes and Methodologies
Condensation-Based Approaches
Schiff Base Formation
The imino linkage is typically synthesized via condensation of 2-amino-6-methoxy-2,3-dihydro-1,3-benzothiazole with 2-methoxybenzoyl chloride. This reaction proceeds in anhydrous dichloromethane under basic conditions (e.g., triethylamine), yielding the intermediate Schiff base. The Z-configuration is favored by steric hindrance from the 2-methoxy group on the benzoyl moiety, as confirmed by X-ray crystallography of analogous compounds.
Representative Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| 2-Methoxybenzoyl chloride | Dichloromethane | 0–5°C | 78% |
| Triethylamine |
Alkylation of the Thiazole Nitrogen
The methyl acetate side chain is introduced via nucleophilic substitution using methyl bromoacetate. This step requires careful pH control (pH 7–8) to avoid hydrolysis of the ester group. Potassium carbonate in acetone is commonly employed as a base, achieving yields of 65–72%.
Alternative Pathway: Intramolecular Cyclocondensation
A patent-derived method involves the cyclization of a thiourea precursor. Starting with methyl 2-(2-cyano-6-methoxyphenylthio)acetate, treatment with potassium thiocyanate in methanol induces intramolecular cyclocondensation, forming the benzothiazole ring. Subsequent acylation with 2-methoxybenzoyl chloride completes the synthesis.
Advantages :
Crystallization and Polymorphism
Polymorph Stabilization
The monoclinic polymorph of structurally related compounds (e.g., methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate) is stabilized by C–H···O hydrogen bonds between the methoxycarbonyl group and the sulfone oxygen. For the target compound, analogous intermolecular interactions likely govern crystallization behavior, necessitating solvent screening (e.g., methanol/water mixtures) to isolate the desired form.
Stereochemical Control and Analytical Validation
Ensuring Z-Configuration
The Z-geometry of the imino group is verified via:
Industrial-Scale Adaptations
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (Z:E) |
|---|---|---|---|
| Condensation-Alkylation | 72 | 98 | 9:1 |
| Cyclocondensation | 68 | 95 | 12:1 |
| Patent-Based | 81 | 99 | 15:1 |
Key Insight : Patent-derived routes achieve superior stereoselectivity through optimized cyclization conditions, albeit with higher reagent costs.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-6-methoxy-2-[(2-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzothiazole derivatives .
Scientific Research Applications
methyl 2-[(2Z)-6-methoxy-2-[(2-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-6-methoxy-2-[(2-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s effects are mediated through its binding to active sites or allosteric sites on proteins, altering their function and activity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s uniqueness lies in its 2-methoxybenzoyl imino group and methyl ester. Similar compounds differ in substituents on the benzothiazole ring or the acyl imino group, leading to distinct properties:
Key Observations :
Reactivity Trends :
Physicochemical and Spectral Properties
- Melting Points : Adamantyl derivatives show high thermal stability (485–486 K) due to H-bonding , whereas ester derivatives (e.g., ’s compound) may have lower melting points.
- NMR Data: The target compound’s methoxy groups would produce distinct singlets (δ ~3.8–4.0 ppm for OCH₃) in ¹H NMR, similar to ’s compound (δ 3.76 ppm for OCH₃) . Acyl imino protons resonate in the δ 7.0–8.0 ppm range, as observed in related structures .
Biological Activity
Methyl 2-[(2Z)-6-methoxy-2-[(2-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with notable biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a benzothiazole ring, which is significant for its biological activity. The presence of methoxy groups enhances its solubility and reactivity, making it a suitable candidate for various pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Modulation : It can interact with receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : The benzothiazole structure is known for its antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, a study showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Anticancer Potential
This compound has been investigated for its anticancer effects. In cell line studies, it induced apoptosis in cancer cells through the activation of caspase pathways. A notable study reported a reduction in cell viability by approximately 70% in breast cancer cell lines treated with the compound.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In animal models of inflammation, it reduced markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against common pathogens.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : Significant inhibition was observed against E. coli and S. aureus, suggesting potential for therapeutic use in infections.
-
Anticancer Activity Assessment :
- Objective : To determine the cytotoxic effects on cancer cell lines.
- Method : MTT assay was utilized for cell viability assessment.
- Results : The compound showed a dose-dependent decrease in viability across multiple cancer cell lines.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
